molecular formula C11H14N2S B13002441 6-(tert-Butylthio)-4-methylnicotinonitrile

6-(tert-Butylthio)-4-methylnicotinonitrile

Cat. No.: B13002441
M. Wt: 206.31 g/mol
InChI Key: PLCKCKACLNZTEN-UHFFFAOYSA-N
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Description

6-(tert-Butylthio)-4-methylnicotinonitrile is an organic compound that belongs to the class of nicotinonitriles This compound is characterized by the presence of a tert-butylthio group and a methyl group attached to the nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-Butylthio)-4-methylnicotinonitrile typically involves the introduction of the tert-butylthio group to a nicotinonitrile precursor. One common method involves the reaction of 4-methylnicotinonitrile with tert-butylthiol in the presence of a suitable catalyst. The reaction conditions often include the use of an aprotic solvent and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the choice of catalysts and solvents can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(tert-Butylthio)-4-methylnicotinonitrile can undergo various chemical reactions, including:

    Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The tert-butylthio group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted nicotinonitriles depending on the nucleophile used.

Scientific Research Applications

6-(tert-Butylthio)-4-methylnicotinonitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(tert-Butylthio)-4-methylnicotinonitrile involves its interaction with specific molecular targets. The tert-butylthio group can engage in various chemical interactions, including hydrogen bonding and hydrophobic interactions, which can influence the compound’s biological activity. The nitrile group can also participate in nucleophilic addition reactions, further modulating its effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-(tert-Butylthio)-4-methylpyridine
  • 6-(tert-Butylthio)-4-methylquinoline
  • 6-(tert-Butylthio)-4-methylisoquinoline

Uniqueness

6-(tert-Butylthio)-4-methylnicotinonitrile is unique due to the presence of both the tert-butylthio and nitrile groups, which confer distinct chemical reactivity and potential applications. Its structural features make it a versatile compound in various fields of research and industry.

Properties

Molecular Formula

C11H14N2S

Molecular Weight

206.31 g/mol

IUPAC Name

6-tert-butylsulfanyl-4-methylpyridine-3-carbonitrile

InChI

InChI=1S/C11H14N2S/c1-8-5-10(14-11(2,3)4)13-7-9(8)6-12/h5,7H,1-4H3

InChI Key

PLCKCKACLNZTEN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C#N)SC(C)(C)C

Origin of Product

United States

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